Ikarisoside C chemical structure and properties
Ikarisoside C chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ikarisoside C, a flavonoid glycoside primarily isolated from plants of the Epimedium genus, has garnered significant scientific interest for its diverse pharmacological activities. This document provides a detailed overview of the chemical structure, properties, and biological functions of Ikarisoside C. It delves into its molecular mechanisms of action, particularly in bone metabolism, and outlines key experimental protocols for its study. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Ikarisoside C is a complex flavonoid glycoside. Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physical Properties of Ikarisoside C
| Property | Value | Source |
| IUPAC Name | 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one | |
| Molecular Formula | C₃₉H₅₀O₁₉ | |
| Molecular Weight | 822.8 g/mol | |
| CAS Number | 113558-11-5 | |
| Chemical Class | Flavonoids |
Biological Activities and Signaling Pathways
Ikarisoside C exhibits a range of biological activities, with its effects on bone health being the most extensively studied. It also possesses anti-inflammatory and potential anti-tumor properties.
Bone Metabolism
Ikarisoside C has demonstrated a dual role in bone metabolism by promoting the formation of new bone by osteoblasts and inhibiting the resorption of bone by osteoclasts.
Ikarisoside C, along with other related compounds from Epimedium, has been shown to enhance osteoblast differentiation and bone formation. This effect is primarily mediated through the upregulation of the Bone Morphogenetic Protein 2 (BMP2) signaling pathway. BMP2 is a crucial growth factor that induces the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation. The activation of the BMP2/Runx2 pathway by Ikarisoside C leads to increased expression of osteogenic marker genes and subsequent bone formation.
In addition to promoting bone formation, Ikarisoside C can also inhibit bone resorption by suppressing the differentiation and activity of osteoclasts. This is achieved by interfering with the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) signaling pathway. RANKL is a key cytokine that, upon binding to its receptor RANK on osteoclast precursors, triggers a signaling cascade involving the activation of transcription factors like NF-κB. This cascade is essential for osteoclast differentiation and function. Ikarisoside C has been shown to inhibit RANKL-induced NF-κB activation, thereby preventing osteoclastogenesis.
Experimental Protocols
Extraction and Isolation of Ikarisoside C from Epimedium Species
The following is a general protocol for the extraction and isolation of Ikarisoside C. Specific parameters may need to be optimized based on the plant material and available equipment.
Methodology:
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Preparation of Plant Material: Air-dried and powdered aerial parts of the Epimedium plant are used as the starting material.
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Extraction: The powdered plant material is subjected to reflux extraction with an aqueous ethanol solution (typically 70%) for a specified duration and number of cycles.
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Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.
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Column Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorption resin. The column is washed with deionized water to remove impurities, followed by a stepwise elution with increasing concentrations of ethanol.
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Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing Ikarisoside C.
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Preparative HPLC: The Ikarisoside C-rich fractions are further purified by preparative HPLC to obtain the pure compound.
Quantification of Ikarisoside C by HPLC
A validated HPLC method is essential for the quantitative analysis of Ikarisoside C in plant extracts and biological samples.
Table 2: HPLC Parameters for Ikarisoside C Quantification
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and water with 0.1% formic acid (B) |
| Gradient Elution | A typical gradient might start with a low percentage of A, increasing linearly over time. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Methodology:
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Standard Preparation: A stock solution of pure Ikarisoside C is prepared in methanol and serially diluted to create a series of calibration standards.
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Sample Preparation: Plant extracts or biological samples are appropriately diluted and filtered through a 0.45 µm syringe filter before injection.
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HPLC Analysis: The standards and samples are injected into the HPLC system.
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Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of Ikarisoside C in the samples is then determined from this curve.
Conclusion
Ikarisoside C is a promising natural compound with significant therapeutic potential, particularly in the management of bone-related disorders. Its ability to modulate key signaling pathways involved in bone remodeling highlights its potential as a lead compound for the development of new anabolic and anti-resorptive agents. Further research is warranted to fully elucidate its pharmacological profile, safety, and efficacy in preclinical and clinical settings. This technical guide provides a foundational resource to support and facilitate future investigations into this intriguing molecule.
